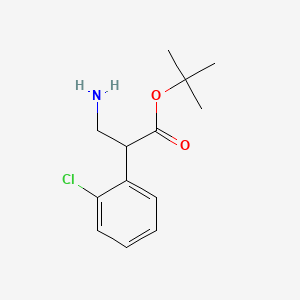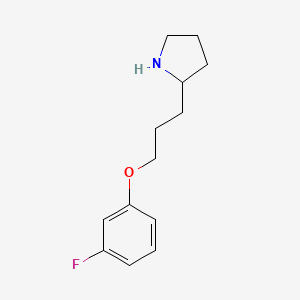![molecular formula C10H10ClN3 B13535303 [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine CAS No. 1257858-76-6](/img/structure/B13535303.png)
[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a chlorophenyl group at the 5-position and a methanamine group at the 3-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine typically involves the formation of the pyrazole ring followed by the introduction of the chlorophenyl and methanamine groups. One common method involves the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring. The chlorophenyl group can be introduced via a substitution reaction using a chlorobenzene derivative. The methanamine group is then added through a reductive amination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the pyrazole intermediate, chlorination to introduce the chlorophenyl group, and amination to attach the methanamine group. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine
Medicinally, this compound is investigated for its therapeutic potential. It may act on specific biological targets, offering new avenues for treating diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various industrial processes.
Mécanisme D'action
The mechanism of action of [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine involves its interaction with molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, ion channels, and transcription factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(4-fluorophenyl)-1H-pyrazol-3-yl]methanamine
- [5-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine
- [5-(4-methylphenyl)-1H-pyrazol-3-yl]methanamine
Uniqueness
Compared to similar compounds, [5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorophenyl group may enhance its binding affinity to certain targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
1257858-76-6 |
|---|---|
Formule moléculaire |
C10H10ClN3 |
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) |
Clé InChI |
CSXHDSGUGFYTJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=C2)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol](/img/structure/B13535224.png)
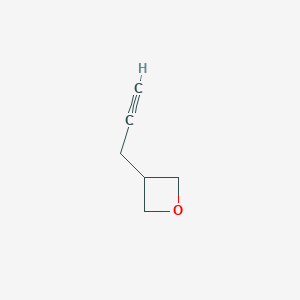
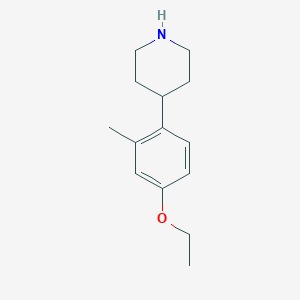
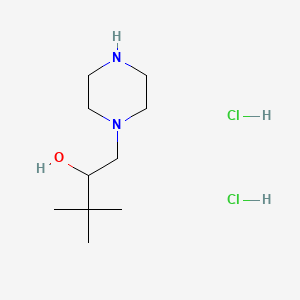
![6-Thiaspiro[4.5]decan-9-aminehydrochloride](/img/structure/B13535243.png)
![3-[(Methylsulfanyl)methyl]morpholine](/img/structure/B13535244.png)
![Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine](/img/structure/B13535250.png)


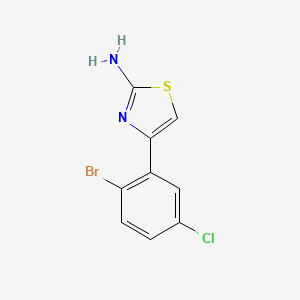
![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)

